molecular formula C28H16N2O8S B5037603 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]

5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]

Cat. No. B5037603
M. Wt: 540.5 g/mol
InChI Key: IETJLYZTOUXSCA-UHFFFAOYSA-N
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Description

The compound 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione], also known as SU4312, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of bisarylidene oxindole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] has been found to exhibit anti-tumor activity in a range of cancer cell lines, including breast, prostate, and lung cancer. In addition, 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is a critical step in tumor growth and metastasis.

Mechanism of Action

The mechanism of action of 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cell growth and proliferation. Specifically, 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] has been shown to inhibit the activity of several receptor tyrosine kinases, including VEGFR2, FGFR1, and PDGFRβ. These receptors play important roles in the regulation of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] has been found to exhibit a range of interesting biochemical and physiological effects. For example, 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] has been shown to induce apoptosis, which is a form of programmed cell death that is important for maintaining tissue homeostasis. In addition, 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] has been found to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] for lab experiments is its specificity. Unlike many other anti-cancer compounds, 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] exhibits a high degree of selectivity for its target receptors, which reduces the risk of off-target effects. However, one of the limitations of 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]. One area of interest is the development of novel analogs of 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] that exhibit improved solubility and pharmacokinetic properties. Another area of interest is the identification of new target receptors for 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione], which could expand its potential applications in scientific research. Finally, there is also interest in exploring the potential use of 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] in combination with other anti-cancer compounds, which could enhance its therapeutic efficacy.
Conclusion:
In conclusion, 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] or 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] is a synthetic compound that has shown great promise for its potential applications in scientific research. Its anti-tumor activity, specificity, and interesting biochemical and physiological effects make it a valuable tool for researchers in a range of fields. While there are some limitations to its use in lab experiments, the potential future directions for research on 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] suggest that it will continue to be an important compound for scientific research in the years to come.

Synthesis Methods

The synthesis of 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] involves a multi-step process that starts with the reaction of 2-nitrophenylacetic acid with thionyl chloride to form 2-nitrophenylacetyl chloride. This intermediate is then reacted with 2-amino-3,4-dimethoxybenzoic acid to form the corresponding amide. The amide is then cyclized with phthalic anhydride to form the isoindole ring system. The final step involves the reaction of the isoindole intermediate with sulfuryl chloride to form 5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione].

properties

IUPAC Name

2-(2-hydroxyphenyl)-5-[2-(2-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]sulfonylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16N2O8S/c31-23-7-3-1-5-21(23)29-25(33)17-11-9-15(13-19(17)27(29)35)39(37,38)16-10-12-18-20(14-16)28(36)30(26(18)34)22-6-2-4-8-24(22)32/h1-14,31-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETJLYZTOUXSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]

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